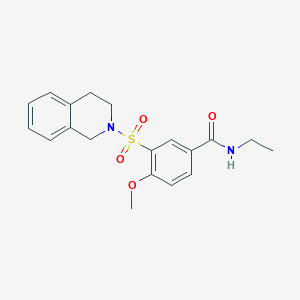
N-(4-bromophenyl)-N'-propylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-propylthiourea, commonly known as BrPTU, is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound belongs to the class of thiourea derivatives and is widely used in the field of pharmacology and toxicology.
Mechanism of Action
BrPTU inhibits thyroid peroxidase by binding to the active site of the enzyme, thereby preventing the oxidation of iodide to iodine. This, in turn, inhibits the synthesis of thyroid hormones, leading to a decrease in the levels of circulating thyroid hormones.
Biochemical and Physiological Effects:
BrPTU-induced hypothyroidism in animal models leads to a decrease in metabolic rate, body temperature, and heart rate. It also leads to an increase in body weight, cholesterol levels, and triglyceride levels. In addition, BrPTU has been shown to affect the development of the nervous system by altering the expression of genes involved in neuronal differentiation and migration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BrPTU in lab experiments is its ability to induce hypothyroidism in animal models, which is useful in studying the effects of thyroid hormone deficiency. However, it is important to note that the effects of BrPTU on animal models may not be directly applicable to humans. In addition, the use of BrPTU requires careful monitoring of animal models to ensure that the levels of thyroid hormones do not fall below a critical threshold.
Future Directions
There are several future directions for the use of BrPTU in scientific research. One area of interest is the study of the effects of thyroid hormone deficiency on the development of the nervous system. Another area of interest is the use of BrPTU in the treatment of thyroid cancer, as it has been shown to inhibit the growth of thyroid cancer cells in vitro. Further research is needed to investigate the potential therapeutic applications of BrPTU in thyroid cancer treatment.
Synthesis Methods
The synthesis of BrPTU involves the reaction of 4-bromobenzenesulfonyl chloride and propylthiourea in the presence of a base. The reaction takes place in anhydrous conditions and requires an inert atmosphere. The product is then purified by recrystallization to obtain a white crystalline powder.
Scientific Research Applications
BrPTU is widely used in scientific research due to its ability to inhibit thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. This compound is used to induce hypothyroidism in animal models to study the effects of thyroid hormone deficiency. BrPTU has also been used to study the effects of thyroid hormone on the development of the nervous system.
properties
IUPAC Name |
1-(4-bromophenyl)-3-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZFKKBVSGNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)


![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)

![methyl 3-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4994846.png)

![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B4994851.png)
![N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4994857.png)

![N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)